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molecular formula C10H18O B8754741 Cyclohexane, [2-(ethenyloxy)ethyl]- CAS No. 103983-46-6

Cyclohexane, [2-(ethenyloxy)ethyl]-

Cat. No. B8754741
M. Wt: 154.25 g/mol
InChI Key: MASGJCHIQCNVSA-UHFFFAOYSA-N
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Patent
US07022456B2

Procedure details

Cyclohexylethyl alcohol was mixed with ethyl vinyl ether. Mercury acetate was added thereto and this mixture was stirred at room temperature for 12 hours. The resultant reaction mixture was extracted with ethyl acetate and water, and the extract was washed with water and then distilled under reduced pressure to obtain cyclohexylethyl vinyl ether (X-1) as the target compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][CH2:8][OH:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:10](OCC)=[CH2:11]>C([O-])(=O)C.[Hg+]>[CH:10]([O:9][CH2:8][CH2:7][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)=[CH2:11] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Hg+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate and water
WASH
Type
WASH
Details
the extract was washed with water
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(=C)OCCC1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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